Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.325 g/mol. This compound is characterized by its unique cyclopropane ring structure, which is bonded to a carbamoyl group and a cyano group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the carbamoyl group: This step involves the reaction of the cyclopropane intermediate with an isocyanate or a carbamoyl chloride in the presence of a base.
Addition of the cyano group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
- Ethyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
- Propyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the methyl ester group and the cyano group
Properties
IUPAC Name |
methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-4-3-5-14(7-9,8-15)16-12(17)10-6-11(10)13(18)19-2/h9-11H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVTACKNBFZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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